

Application Notes and Protocols for LH-708

Welding of Dissimilar Metals

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Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

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Introduction

The **LH-708** is a specialized, low-heat input, hot-work tool steel electrode utilized for welding and hardfacing applications. Its unique chemical composition, primarily based on tungsten and chromium, imparts exceptional toughness, wear resistance, and the ability to form high-integrity joints between dissimilar metals. These application notes provide detailed protocols and technical data for researchers and scientists employing the **LH-708** welding technique for joining dissimilar metallic substrates. The weld deposit is a high-quality hot work steel, characterized by its toughness and resistance to wear, and produces smooth, uniform beads free of cracks and porosity.^{[1][2]}

Chemical Composition

The nominal chemical composition of the **LH-708** welding electrode is presented in Table 1. The high chromium and nickel content contributes to its excellent corrosion and oxidation resistance, while the presence of molybdenum enhances its high-temperature strength.

Table 1: Chemical Composition of **LH-708** Electrode

Element	Content (%)
Carbon (C)	0.03
Sulfur (S)	0.03
Manganese (Mn)	1.0 - 2.5
Phosphorus (P)	0.03
Silicon (Si)	0.65 - 1.00
Copper (Cu)	0.75
Chromium (Cr)	23.0 - 25.0
Molybdenum (Mo)	0.75
Nickel (Ni)	12.0 - 14.0

Source:[3]

Mechanical Properties

The **LH-708** electrode yields a weld deposit with high hardness, which can be further modified through heat treatment. The typical hardness values are summarized in Table 2.

Table 2: Hardness of **LH-708** Weld Deposit

Condition	Hardness (HRC)
As Welded	41 - 46
After Hardening	49 - 51
After Annealing	21 - 24

Source:[1][2][4]

Experimental Protocols

Welding Protocol for Dissimilar Metals

This protocol outlines the recommended procedure for joining dissimilar metals, such as 18/8 stainless steel to manganese steel or 12% chromium steel to mild steel, using the **LH-708** electrode.[3]

1. Surface Preparation:

- Thoroughly clean the weld area of all contaminants, including scale, rust, grease, and moisture, using a wire brush and appropriate solvents.

2. Preheating:

- Preheat the base metals to a temperature of 300-400°C.[1][2] This step is crucial to prevent thermal shock and reduce the risk of cracking, especially in high-carbon or alloy steels.

3. Base Layer Application (for thick sections):

- For buildups of significant thickness, it is recommended to first apply a buffer layer using the LH 710 electrode.[1][2]

4. Welding Parameters:

- Set the welding current according to the electrode diameter as specified in Table 3. Use either AC or DC with the electrode positive (reverse polarity).[1][2][3]
- Maintain a perpendicular electrode orientation with respect to the workpiece.[2]
- Employ a stringer bead technique with minimal weaving.

5. Deposition:

- To achieve full hardness, deposit a maximum of two layers of the **LH-708** weld metal.[1][2]

6. Post-Weld Cooling:

- Allow the welded assembly to cool slowly in still air or cover it with an insulating blanket to prevent rapid cooling, which could induce stress and cracking.

Table 3: Recommended Welding Current Settings

Electrode Diameter (mm)	Current (Amps)
2.5	50 - 70
3.2	90 - 110
4.0	140 - 160
5.0	190 - 230

Source:[2][3]

Heat Treatment Protocol

The mechanical properties of the **LH-708** weld deposit can be tailored for specific applications through post-weld heat treatment.

1. Annealing:

- To soften the weld deposit for machining, heat the component to 750-780°C and hold for 4 hours, followed by slow furnace cooling.[2]

2. Hardening:

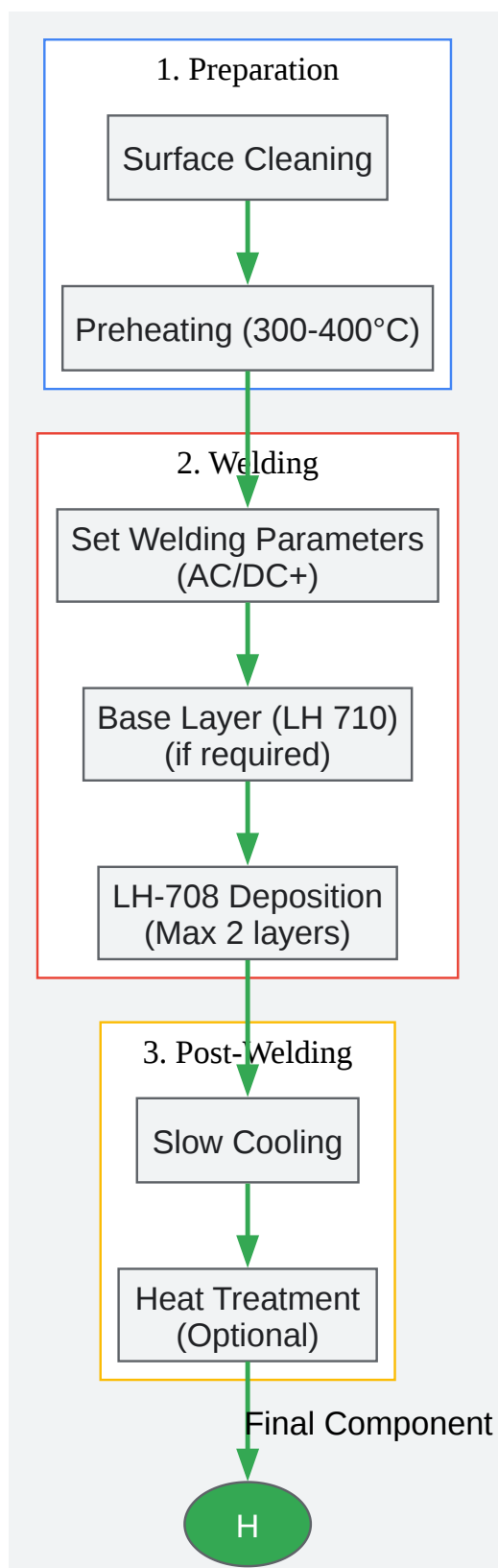
- For maximum hardness, heat the component to 1070-1120°C and then quench in oil.[2]

3. Tempering:

- To improve toughness and relieve stresses after hardening, temper the component at 500-600°C for two hours.[2]

Visualizations

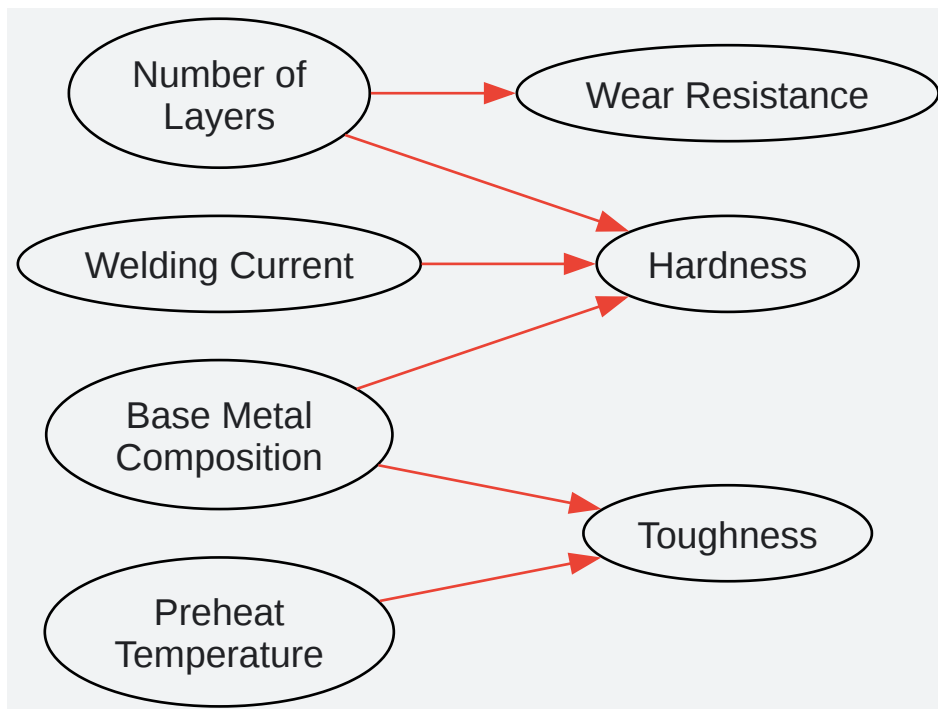
Logical Workflow for LH-708 Welding



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Caption: Workflow for welding dissimilar metals using the **LH-708** electrode.

Factors Influencing Weld Properties



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Caption: Key factors influencing the final properties of the **LH-708** weld deposit.

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